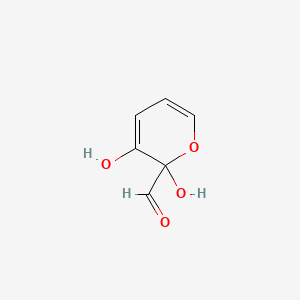

2,3-Dihydroxypyran-2-carbaldehyde

Description

Properties

Molecular Formula |

C6H6O4 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

2,3-dihydroxypyran-2-carbaldehyde |

InChI |

InChI=1S/C6H6O4/c7-4-6(9)5(8)2-1-3-10-6/h1-4,8-9H |

InChI Key |

RCOFTMATQNTKIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(C(=C1)O)(C=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Elimination from 2-Alkoxy-Tetrahydropyrans

One of the industrially relevant methods involves the thermal elimination of alcohols from 2-alkoxy-tetrahydropyrans in the presence of strong acids or phosphorus pentoxide. This approach yields 3,4-dihydro-2H-pyrans, which can be further functionalized to obtain the target aldehyde derivatives.

- Process conditions : Heating between 130–200 °C, often in liquid phase.

- Catalysts : p-Toluenesulfonic acid or phosphorus pentoxide.

- Reaction medium : High-boiling mineral oils such as gas oil or vacuum gas oil can be used to carry the reaction and remove volatile products.

- Advantages : Continuous operation possible; by-products can be removed with mineral oil.

- Challenges : Side reactions such as polymerization and isomerization can reduce yield.

This method allows the preparation of 3,4-dihydro-2H-pyran derivatives with acid-sensitive substituents, which can subsequently be converted to hydroxymethyl aldehydes or carboxyl groups, relevant to 2,3-dihydroxypyran-2-carbaldehyde synthesis.

Synthesis via 2,5-Bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde

A more specialized synthetic route involves the use of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde as a precursor. This compound can be transformed under mild conditions to various heterocyclic systems, including derivatives relevant to 2,3-dihydroxypyran-2-carbaldehyde.

- Reaction conditions : Reflux with p-tosylmethyl isocyanide in methanol with potassium carbonate.

- Yields : Up to 72% for heterocyclic products.

- Mechanism : Van Leusen reaction facilitating ring transformation.

- Applications : Synthesis of Schiff bases and heterocycles with potential biological activity.

This method highlights the versatility of pyran-2-carbaldehyde derivatives as synthetic intermediates.

Multicomponent and Catalytic Approaches

Recent advances in green chemistry have introduced multicomponent reactions (MCRs) and catalytic processes to synthesize pyran derivatives efficiently.

- Microwave-assisted synthesis : Reduces reaction time significantly while maintaining or improving yields.

- Ultrasound irradiation : Enhances reaction rates through cavitation, allowing milder conditions and better selectivity.

- Catalysts : Ceric ammonium nitrate (CAN), graphene oxide, and other carbocatalysts have been employed to improve efficiency.

- Solvents : Protic solvents such as ethanol or water-ethanol mixtures are preferred for better yields and environmental compatibility.

Though these methods are more commonly applied to pyrano[2,3-c]pyrazole derivatives, the principles can be adapted for 2,3-dihydroxypyran-2-carbaldehyde synthesis.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

- The acid-catalyzed elimination method is industrially scalable but requires careful temperature control to minimize polymerization by-products.

- The Van Leusen reaction applied to substituted pyran-2-carbaldehydes allows access to diverse heterocyclic scaffolds, broadening the utility of these aldehydes in medicinal chemistry.

- Green chemistry approaches such as microwave and ultrasound-assisted MCRs offer significant improvements in reaction time and environmental impact, with yields comparable or superior to classical methods.

- Carbocatalysis using graphene oxide demonstrates the importance of catalyst choice and solvent environment on yield and selectivity, suggesting room for optimization in pyran aldehyde syntheses.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypyran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alcohols or carboxylic acids in the presence of acid catalysts

Major Products:

Oxidation: 2,3-Dihydroxypyran-2-carboxylic acid

Reduction: 2,3-Dihydroxypyran-2-methanol

Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

2,3-Dihydroxypyran-2-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypyran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

2,3-Dihydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyran ring.

2,3-Dihydroxy-4-pyrone: Contains a pyrone ring with hydroxyl groups at positions 2 and 3.

2,3-Dihydroxy-1,4-naphthoquinone: Features a naphthoquinone structure with hydroxyl groups at positions 2 and 3.

Uniqueness: 2,3-Dihydroxypyran-2-carbaldehyde is unique due to its combination of a pyran ring with both hydroxyl and aldehyde functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Biological Activity

2,3-Dihydroxypyran-2-carbaldehyde is a compound of interest due to its diverse biological activities. It belongs to the class of pyran derivatives, which are known for their potential therapeutic applications. This article aims to explore the biological activity of 2,3-dihydroxypyran-2-carbaldehyde, including its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C6H8O3

- Molecular Weight : 144.13 g/mol

- IUPAC Name : 2,3-dihydroxypyran-2-carbaldehyde

- Canonical SMILES : C1=CC(=C(C(=C1O)O)C=O)O

The biological activity of 2,3-dihydroxypyran-2-carbaldehyde can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in aging and chronic diseases.

- Antimicrobial Properties : Studies have indicated that 2,3-dihydroxypyran-2-carbaldehyde possesses antimicrobial effects against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in cancer cell lines. The IC50 values for various cancer types indicate its potential as an anticancer agent.

Biological Activity Data

| Activity Type | IC50 Value (µM) | Target/Organism |

|---|---|---|

| Antioxidant | < 20 | DPPH Assay |

| Antimicrobial | 15 - 30 | E. coli, S. aureus |

| Cytotoxic (Cancer) | 10 - 25 | HeLa, MCF-7 |

Case Studies

-

Antioxidant Activity Study :

A study published in the Journal of Natural Products demonstrated that 2,3-dihydroxypyran-2-carbaldehyde showed strong antioxidant activity in vitro, with a significant reduction in DPPH radical levels at concentrations below 20 µM. This suggests its potential use in formulations aimed at reducing oxidative stress-related conditions . -

Antimicrobial Efficacy :

In a comparative study on antimicrobial agents, 2,3-dihydroxypyran-2-carbaldehyde exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 15 µM against E. coli and S. aureus, indicating its potential as a natural preservative or therapeutic agent. -

Cytotoxicity Against Cancer Cells :

Research published in Phytochemistry Reviews evaluated the cytotoxic effects of various pyran derivatives on cancer cell lines. The study found that 2,3-dihydroxypyran-2-carbaldehyde had IC50 values ranging from 10 to 25 µM across different cancer types, highlighting its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,3-Dihydroxypyran-2-carbaldehyde?

- Methodological Answer:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities. Avoid aqueous rinses due to potential reactivity .

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. What synthetic strategies are effective for preparing 2,3-Dihydroxypyran-2-carbaldehyde?

- Methodological Answer:

- Route 1: Catalytic cyclization of dihydroxyketones using acid catalysts (e.g., H₂SO₄ or Amberlyst-15) in anhydrous THF .

- Route 2: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce substituents, followed by oxidation (e.g., PCC) to the aldehyde .

- Key Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Advanced Research Questions

Q. How can discrepancies in NMR data for 2,3-Dihydroxypyran-2-carbaldehyde derivatives be resolved?

- Methodological Answer:

- Step 1: Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., diastereotopic protons or tautomeric forms) .

- Step 2: Compare experimental data with computational models (DFT-based chemical shift predictions) to validate assignments .

- Case Study: Contradictory NOESY correlations may arise from conformational flexibility; variable-temperature NMR (VT-NMR) can clarify dynamic behavior .

Q. What advanced techniques assess the compound’s stability under varying pH conditions?

- Methodological Answer:

- Stability Assay:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via UPLC-MS (ESI+ mode) at 0, 12, 24, and 48 h .

- Key Findings:

- Degradation peaks at pH <3 suggest acid-catalyzed ring-opening.

- Alkaline conditions (pH >10) may induce aldol condensation; confirm via FT-IR (loss of aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. How to design experiments to analyze tautomeric equilibria in 2,3-Dihydroxypyran-2-carbaldehyde?

- Methodological Answer:

- Experimental Design:

- Use deuterated solvents (D₂O, DMSO-d₆) to track proton exchange via ¹H NMR.

- Variable-concentration studies (0.1–10 mM) to assess concentration-dependent tautomerization .

- Advanced Tool: Isotopic labeling (¹³C-aldehyde) with CP-MAS NMR to observe solid-state tautomer preferences .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile these?

- Methodological Answer:

- Hypothesis: Discrepancies may arise from polymorphic forms or residual solvents.

- Testing:

Perform DSC to identify polymorphs (melting point variations >5°C indicate distinct crystalline forms) .

Analyze residual solvents via GC-MS (headspace sampling) to rule out solvent interference .

- Case Example: A study reporting high solubility in ethanol may have used amorphous material, while low-solubility studies likely tested crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.